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molecular formula C11H12O3 B103241 7-hydroxy-2,2-dimethylchroman-4-one CAS No. 17771-33-4

7-hydroxy-2,2-dimethylchroman-4-one

Cat. No. B103241
M. Wt: 192.21 g/mol
InChI Key: PHEWNYMTGPOCOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06506790B1

Procedure details

Resorcinol (165 g) and 3,3-dimethylacrylic acid (100 g) were mixed, cooled in an ice bath, and treated carefully with concentrated sulfuric acid (180 mL). The internal temperature rose to 68° C. The mixture turned gradually to a viscous orange mass and the internal temperature dropped to 25° C. The ice bath was removed and stirring was continued overnight at room temperature (“RT”) during which the mixture solidified. Small amounts of water and ethyl acetate were carefully added alternatively until the mixture dissolved, and it was transferred to a 5 L conical flask with water (2 L) and ethyl acetate (1.5 L). The organic layer was separated and the aqueous layer was extracted with ethyl acetate. The combined organic layers were washed once with water and carefully treated with solid sodium bicarbonate until effervescence stopped. The organic layer was washed with water, concentrated in vacuo, and the resulting white solid was dissolved in 10% sodium hydroxide. The resulting solution was adjusted to pH 2 with concentrated hydrochloric acid and the resulting solid was filtered, dissolved in boiling glacial acetic acid (220 mL), stirred, diluted with boiling water (220 mL), and immediately cooled. The resulting solid was filtered, washed, and dried in vacuo at 50° C. to give the title compound (120 g).
Quantity
165 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[CH3:9][C:10]([CH3:15])=[CH:11][C:12](O)=[O:13]>S(=O)(=O)(O)O>[OH:2][C:1]1[CH:8]=[CH:7][C:6]2[C:12](=[O:13])[CH2:11][C:10]([CH3:15])([CH3:9])[O:5][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
165 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Name
Quantity
100 g
Type
reactant
Smiles
CC(=CC(=O)O)C
Step Two
Name
Quantity
180 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
rose to 68° C
ADDITION
Type
ADDITION
Details
the internal temperature dropped to 25° C
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
CUSTOM
Type
CUSTOM
Details
(“RT”)
ADDITION
Type
ADDITION
Details
Small amounts of water and ethyl acetate were carefully added alternatively until the mixture
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
CUSTOM
Type
CUSTOM
Details
it was transferred to a 5 L conical flask with water (2 L) and ethyl acetate (1.5 L)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed once with water
ADDITION
Type
ADDITION
Details
carefully treated with solid sodium bicarbonate until effervescence
WASH
Type
WASH
Details
The organic layer was washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the resulting white solid was dissolved in 10% sodium hydroxide
FILTRATION
Type
FILTRATION
Details
the resulting solid was filtered
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
STIRRING
Type
STIRRING
Details
stirred
ADDITION
Type
ADDITION
Details
diluted with boiling water (220 mL)
TEMPERATURE
Type
TEMPERATURE
Details
immediately cooled
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 50° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC1=CC2=C(C(CC(O2)(C)C)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 120 g
YIELD: CALCULATEDPERCENTYIELD 62.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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